1-Chloro-3-methyl-3-phenylbutan-2-one

Catalog No.
S3673078
CAS No.
64922-05-0
M.F
C11H13ClO
M. Wt
196.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-methyl-3-phenylbutan-2-one

CAS Number

64922-05-0

Product Name

1-Chloro-3-methyl-3-phenylbutan-2-one

IUPAC Name

1-chloro-3-methyl-3-phenylbutan-2-one

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

InChI

InChI=1S/C11H13ClO/c1-11(2,10(13)8-12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

GQQUKXOVRPQCHJ-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)C(=O)CCl

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)CCl

  • Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols, resulting in the formation of corresponding amines, ethers, or thioethers.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: The methyl group can undergo oxidation to form a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

These reactions highlight the compound's reactivity and versatility in synthetic applications.

The synthesis of 1-Chloro-3-methyl-3-phenylbutan-2-one typically involves the chlorination of 3-methyl-3-phenylbutan-2-one. Common chlorinating agents include thionyl chloride and phosphorus pentachloride, which facilitate the introduction of the chloro group under controlled conditions. Industrial methods may employ continuous flow reactors and advanced purification techniques to optimize yield and purity .

1-Chloro-3-methyl-3-phenylbutan-2-one finds diverse applications:

  • Organic Synthesis: It serves as a valuable reagent for synthesizing various organic compounds.
  • Research: Utilized in studies exploring reaction mechanisms and developing new synthetic methodologies.
  • Pharmaceutical Industry: Acts as an intermediate in the production of bioactive molecules and pharmaceuticals .

1-Chloro-3-methyl-3-phenylbutan-2-one can be compared with several similar compounds:

Compound NameKey Features
1-Bromo-3-methyl-3-phenylbutan-2-oneContains a bromo group instead of chloro; different reactivity.
3-Methyl-3-phenylbutan-2-oneLacks halogen; distinct chemical properties.
1-Chloro-3-phenylpropan-2-oneShorter carbon chain; affects reactivity and applications.

The uniqueness of 1-Chloro-3-methyl-3-phenylbutan-2-one lies in its specific combination of functional groups, providing a balance of reactivity and stability that makes it particularly useful in various chemical contexts .

XLogP3

3.1

Dates

Modify: 2024-04-15

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